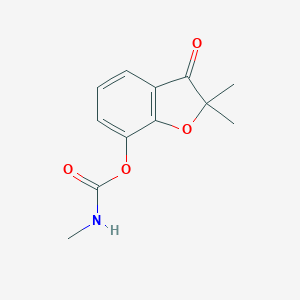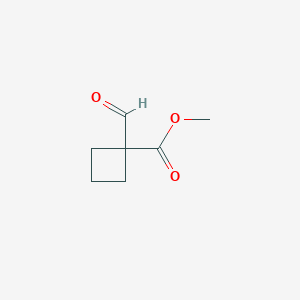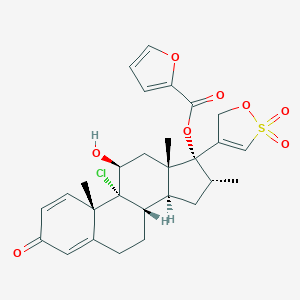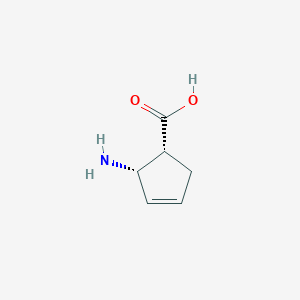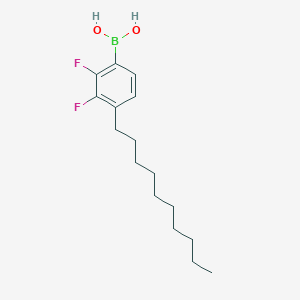
(4-Decyl-2,3-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Decyl-2,3-difluorophenyl)boronic acid, also known as DFBA, is a boronic acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and methanol. DFBA is a versatile compound that has been used in various fields such as organic chemistry, medicinal chemistry, and materials science.
Mechanism Of Action
The mechanism of action of (4-Decyl-2,3-difluorophenyl)boronic acid is not well understood. However, it is believed that (4-Decyl-2,3-difluorophenyl)boronic acid forms a complex with the target molecule through the formation of a boronate ester bond. This complex formation can lead to changes in the properties of the target molecule, such as its fluorescence or reactivity.
Biochemical And Physiological Effects
(4-Decyl-2,3-difluorophenyl)boronic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant effects on living organisms.
Advantages And Limitations For Lab Experiments
(4-Decyl-2,3-difluorophenyl)boronic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications. However, one limitation of (4-Decyl-2,3-difluorophenyl)boronic acid is its low solubility in water, which can limit its use in aqueous environments.
Future Directions
(4-Decyl-2,3-difluorophenyl)boronic acid has a wide range of potential future directions in scientific research. It can be used as a building block in the synthesis of various organic compounds with unique properties. (4-Decyl-2,3-difluorophenyl)boronic acid can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, (4-Decyl-2,3-difluorophenyl)boronic acid can be modified to improve its solubility in water, which can expand its potential applications in aqueous environments.
Scientific Research Applications
(4-Decyl-2,3-difluorophenyl)boronic acid has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and ligands. (4-Decyl-2,3-difluorophenyl)boronic acid has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
properties
CAS RN |
147223-09-4 |
|---|---|
Product Name |
(4-Decyl-2,3-difluorophenyl)boronic acid |
Molecular Formula |
C16H25BF2O2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
(4-decyl-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C16H25BF2O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(17(20)21)16(19)15(13)18/h11-12,20-21H,2-10H2,1H3 |
InChI Key |
VJSKAJBAWZZPDC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
Canonical SMILES |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
synonyms |
4-Decyl-2,3-difluorobenzeneboronic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

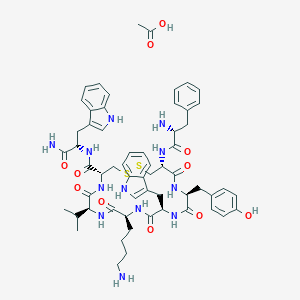
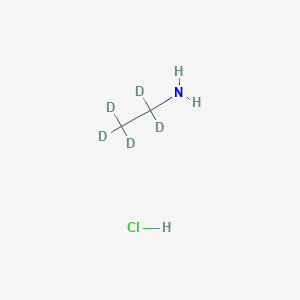
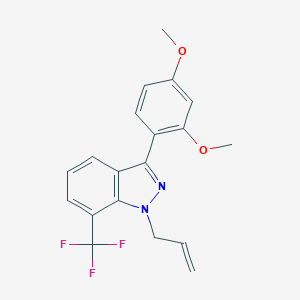
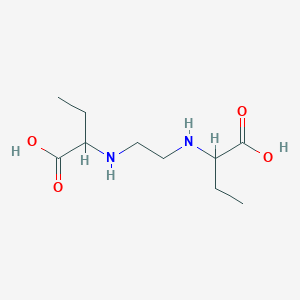
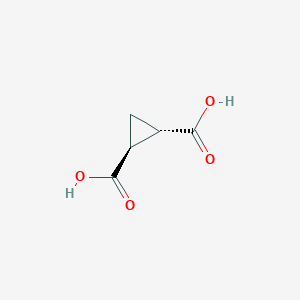
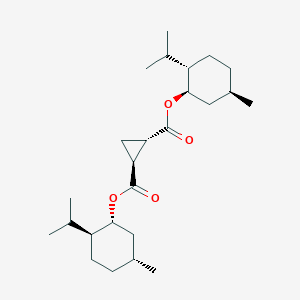
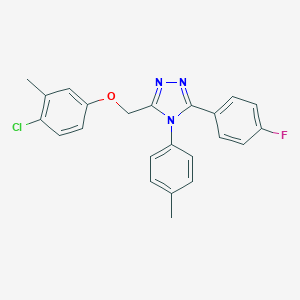
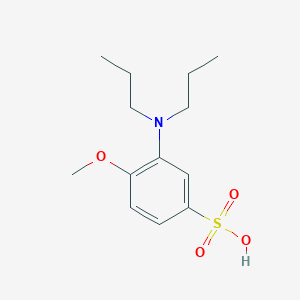
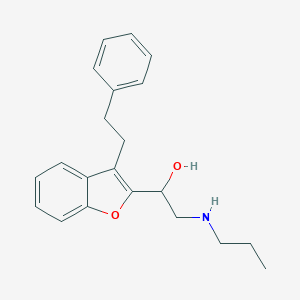
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
